(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride

Catalog No.
S12568355
CAS No.
M.F
C9H14ClNO
M. Wt
187.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride

Product Name

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride

IUPAC Name

3-amino-3-phenylpropan-1-ol;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H

InChI Key

VPSAJDGAYRBFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N.Cl

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride is a chiral compound characterized by the presence of an amino group and a phenyl group attached to a propanol backbone. Its molecular formula is C10H14ClN, and it exhibits both amine and alcohol functional groups, which contribute to its chemical reactivity and potential biological activity. The compound is often studied for its pharmacological properties due to its structural features that resemble amino acids, making it relevant in drug design and synthesis.

The chemical reactivity of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride is largely influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles.
  • Alcohol Reactions: The alcohol functional group can undergo dehydration to form alkenes or can react with acids to form esters.
  • Chiral Inversion: The chiral center at the carbon atom can lead to different stereochemical outcomes in reactions, which is critical in the synthesis of enantiomerically pure compounds.

These reactions are significant in synthetic organic chemistry, especially in the development of pharmaceuticals.

The biological activity of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride is primarily linked to its ability to interact with biological targets, such as enzymes and receptors. Research indicates that compounds with similar structures can exhibit various pharmacological effects, including:

  • Antidepressant Activity: Analogous compounds have been shown to influence neurotransmitter systems, suggesting potential antidepressant effects.
  • Antitumor Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

The biological activity is often assessed through bioassays that measure the compound's effect on living cells or organisms, highlighting the importance of structure-activity relationships in drug development .

Synthesis of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride can be achieved through several methods:

  • Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.
  • Reductive Amination: This involves the reaction of phenylacetone with ammonia followed by reduction, yielding the amino alcohol.
  • Enzymatic Methods: Employing enzymes that can selectively catalyze reactions involving the target compound, offering a more environmentally friendly approach.

These methods are crucial for producing compounds with high purity and specific stereochemistry necessary for biological testing.

(3R)-3-amino-3-phenyl-propan-1-ol hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural similarity to amino acids, it may serve as a building block for synthesizing new drugs targeting neurological disorders.
  • Research Tool: It can be used in studies investigating enzyme mechanisms or receptor interactions due to its ability to modulate biological pathways.

The versatility in applications highlights its significance in medicinal chemistry and drug discovery.

Interaction studies involving (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride focus on understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • High-throughput Screening: To evaluate biological activity against a panel of targets.

Such studies are essential for elucidating the mechanisms of action and optimizing the compound's efficacy and safety profile .

Several compounds share structural similarities with (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-2-(4-methylphenyl)propan-1-olSimilar amine and alcohol groupsExhibits different stereochemistry
PhenylalanineContains an amino acid backboneNaturally occurring amino acid
3-Amino-N-(4-fluorophenyl)propanamideContains a fluorinated phenyl groupPotentially enhanced bioactivity due to fluorine

These compounds illustrate variations in substituents that can significantly affect their biological activities and applications. The uniqueness of (3R)-3-amino-3-phenyl-propan-1-ol hydrochloride lies in its specific configuration and potential interactions within biological systems, differentiating it from other similar molecules

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

187.0763918 g/mol

Monoisotopic Mass

187.0763918 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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